molecular formula C12H7ClN2O B14206518 4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 825638-06-0

4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B14206518
CAS No.: 825638-06-0
M. Wt: 230.65 g/mol
InChI Key: SFSVAYNBOJWXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 2-chlorophenyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chlorobenzaldehyde, the compound can be synthesized through a series of reactions involving nitrile formation, cyclization, and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

825638-06-0

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7ClN2O/c13-11-4-2-1-3-9(11)10-5-12(16)15-7-8(10)6-14/h1-5,7H,(H,15,16)

InChI Key

SFSVAYNBOJWXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC=C2C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.